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Compound of Interest

Compound Name: 2,4-Dichloro-6-iodoquinazoline

Cat. No.: B047113 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-
iodoquinazoline

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties,

spectral characteristics, chemical reactivity, and synthesis of 2,4-Dichloro-6-iodoquinazoline.

As a key heterocyclic intermediate, this compound serves as a versatile scaffold in the

synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitor

discovery. This document is intended for researchers, medicinal chemists, and drug

development professionals, offering both foundational data and practical, field-proven insights

into the handling and application of this important chemical entity. All protocols and claims are

substantiated by authoritative sources to ensure scientific integrity and reproducibility.

Molecular Identity and Structure
2,4-Dichloro-6-iodoquinazoline is a polysubstituted quinazoline, a class of heterocyclic

compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence

in numerous bioactive molecules.[1][2] The presence of three distinct reactive sites—two

chlorine atoms at positions 2 and 4, and an iodine atom at position 6—makes it an

exceptionally valuable building block for creating diverse chemical libraries.

The fundamental identification parameters for this compound are summarized below. This data

is critical for accurate record-keeping, database searching, and regulatory documentation.
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Identifier Value Source

IUPAC Name 2,4-dichloro-6-iodoquinazoline PubChem[3]

CAS Number 74173-76-5 PubChem[3]

Molecular Formula C₈H₃Cl₂IN₂ PubChem[3]

Molecular Weight 324.93 g/mol PubChem[3]

Canonical SMILES
C1=CC2=C(C=C1I)C(=NC(=N

2)Cl)Cl
PubChem[3]

InChI Key
ZSIKVJNEGVNYIC-

UHFFFAOYSA-N
PubChem[3]

Below is a diagram illustrating the molecular structure and highlighting the key reactive

positions that are central to its synthetic utility.

Caption: Structure of 2,4-Dichloro-6-iodoquinazoline with key reactive sites.

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for

designing synthetic routes, developing purification strategies, and formulating it for biological

assays. While extensive experimental data for 2,4-Dichloro-6-iodoquinazoline is not widely

published, we can consolidate computed data and draw reliable inferences from structurally

similar analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-6-iodoquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-6-iodoquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-6-iodoquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-6-iodoquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-6-iodoquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-6-iodoquinazoline
https://www.benchchem.com/product/b047113?utm_src=pdf-body
https://www.benchchem.com/product/b047113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Observation Comments and Citations

Physical State

Expected to be a light yellow to

brown crystalline solid or

powder.

Based on analogs like 2,4-

dichloroquinazoline.[4]

Melting Point Estimated: 130-150 °C.

No experimental data found.

This is an educated estimate

based on analogs: 2,4-

dichloroquinazoline (116-123

°C)[4] and 2,4-dichloro-6,7-

dimethoxyquinazoline (175-

178 °C).[5] The heavier iodine

atom is expected to increase

the melting point relative to the

dichloro-analog.

Boiling Point > 350 °C (Predicted)

Decomposes at high

temperatures. Not a practical

parameter for this compound.

Solubility

Sparingly soluble in water.

Soluble in common organic

solvents like DMSO, DMF, and

chlorinated solvents (DCM,

chloroform).

High lipophilicity (see XLogP3)

suggests poor aqueous

solubility. Analogs show

solubility in DMSO.[6][7]

XLogP3 (Lipophilicity) 4.1

Computed by PubChem.[3]

This value indicates high

lipophilicity, which has

implications for drug design,

such as potential for good

membrane permeability but

also possible issues with

aqueous solubility and

metabolic stability.

Topological Polar Surface Area

(TPSA)

25.8 Å² Computed by PubChem.[3]

This low TPSA value,

combined with the molecular
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weight, suggests the

compound is likely to adhere to

Lipinski's Rule of Five,

predicting good oral

bioavailability.

Hydrogen Bond Donors 0 Computed by PubChem.[3]

Hydrogen Bond Acceptors
2 (the two quinazoline nitrogen

atoms)
Computed by PubChem.[3]

Experimental Protocol: Melting Point Determination via
Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy,

sensitivity, and the wealth of information it provides, including the heat of fusion and detection

of impurities or polymorphic transitions. This makes it the authoritative standard for thermal

analysis in pharmaceutical development.

Calibration: Calibrate the DSC instrument using high-purity indium (m.p. 156.6 °C) and zinc

(m.p. 419.5 °C) standards to ensure temperature and enthalpy accuracy.

Sample Preparation: Accurately weigh 2-3 mg of 2,4-Dichloro-6-iodoquinazoline into a

standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical

empty pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a constant

nitrogen purge (50 mL/min). The nitrogen atmosphere is crucial to prevent oxidative

degradation of the sample at elevated temperatures.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic

melting peak. The peak area corresponds to the heat of fusion. A sharp, single peak

indicates high purity.

Spectroscopic Analysis
Spectroscopic characterization is non-negotiable for verifying the identity and purity of a

synthesized compound. The following sections detail the expected spectral features for 2,4-
Dichloro-6-iodoquinazoline based on its structure and data from related compounds.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation of

organic molecules. ¹H NMR confirms the proton environment, while ¹³C NMR verifies the

carbon skeleton.

¹H NMR (400 MHz, CDCl₃): The aromatic region will be most informative.

δ 8.2-8.4 ppm (doublet, 1H): This signal is expected for the proton at the C5 position,

deshielded by the adjacent nitrogen (N1) and the C4-Cl group.

δ 7.9-8.1 ppm (doublet of doublets, 1H): Attributed to the proton at the C7 position.

δ 7.7-7.9 ppm (doublet, 1H): Corresponds to the proton at the C8 position.

Note: The iodine at C6 will influence the chemical shifts of adjacent protons (C5 and C7)

and their coupling constants.

¹³C NMR (100 MHz, CDCl₃):

δ > 150 ppm: Several quaternary carbon signals are expected for C2, C4, C4a, and C8a.

δ 120-140 ppm: Signals for the protonated aromatic carbons (C5, C7, C8).

δ ~90-100 ppm: A distinct signal for the C6 carbon directly attached to the iodine atom,

which is shifted significantly upfield due to the heavy atom effect.

Protocol: NMR Sample Preparation and Acquisition
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Accurately weigh ~10 mg of the compound.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Acquire the spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters

for ¹H (16 scans) and ¹³C (1024 scans) should be sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and reliable technique for identifying the presence of key functional

groups.[11] For this molecule, it is used to confirm the aromatic C=C and C=N skeletal

vibrations and the C-Cl bonds.

3100-3000 cm⁻¹: Aromatic C-H stretching.

1610-1550 cm⁻¹: C=N stretching vibrations characteristic of the quinazoline ring system.

1500-1400 cm⁻¹: Aromatic C=C ring stretching.

850-750 cm⁻¹: C-Cl stretching vibrations.

Below 600 cm⁻¹: C-I stretching vibration.

Mass Spectrometry (MS)
Causality: Mass spectrometry is essential for confirming the molecular weight and elemental

composition of the compound.

Technique: Electrospray Ionization (ESI) in positive mode is recommended.

Expected m/z: The primary ion observed will be the protonated molecule [M+H]⁺.

Isotopic Pattern: A highly characteristic isotopic pattern will be observed due to the presence

of two chlorine atoms (³⁵Cl and ³⁷Cl) and one iodine atom (¹²⁷I). The calculated exact mass
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for the most abundant isotopologue (C₈H₃³⁵Cl₂¹²⁷IN₂) is 323.8718 Da.[3] The presence of

this complex isotopic cluster provides definitive confirmation of the elemental formula.

Chemical Reactivity and Synthetic Utility
The synthetic value of 2,4-Dichloro-6-iodoquinazoline lies in the differential reactivity of its

three halogen substituents. This allows for sequential, regioselective functionalization.

Regioselective Functionalization

2,4-Dichloro-6-iodoquinazoline

Nucleophilic Substitution (SNAr)
@ C4 Position

Mild Conditions
(e.g., R-NH₂, RT)

Palladium-Catalyzed Cross-Coupling
@ C6 Position

Pd Catalyst
(e.g., Suzuki, Sonogashira)

Nucleophilic Substitution (SNAr)
@ C2 Position

Harsh Conditions
(e.g., R-NH₂, Heat)

Logical flow of regioselective reactions on the quinazoline core.

2-Amino-5-iodobenzoic Acid

Formamide (HCONH₂)
Heat (e.g., 160 °C) 6-Iodoquinazolin-4(3H)-one

Condensation/
Cyclization

Chlorinating Agent
(e.g., POCl₃ or SOCl₂)

Heat, DMF (cat.)
2,4-Dichloro-6-iodoquinazolineChlorination
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Click to download full resolution via product page

Caption: A typical two-step synthesis workflow for 2,4-Dichloro-6-iodoquinazoline.

Protocol: Synthesis of 4-Chloro-6-iodoquinazoline
(Illustrative Analog)
Causality: This protocol, adapted from the synthesis of a close analog, illustrates the key

chlorination step. [12]Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is

a standard and highly effective method for converting quinazolinones to their corresponding

chloroquinazolines. The DMF acts as a catalyst by forming the reactive Vilsmeier reagent in

situ.

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

suspend 6-iodoquinazolin-4-ol (1 equivalent) in thionyl chloride (5-10 equivalents).

Catalysis: Slowly add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05

equivalents).

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction

progress can be monitored by TLC (thin-layer chromatography), observing the

disappearance of the starting material.

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride

under reduced pressure.

Azeotropic Removal: Add toluene to the residue and evaporate again under reduced

pressure. Repeat this step twice to ensure complete removal of residual SOCl₂.

Isolation: The resulting crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica

gel to yield the pure product.

Applications in Research and Drug Discovery
The primary application of 2,4-Dichloro-6-iodoquinazoline is as a versatile intermediate in the

synthesis of kinase inhibitors. [8]The quinazoline core mimics the adenine ring of ATP, allowing
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it to bind to the ATP-binding site of various kinases.

EGFR Inhibitors: Many potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a

key target in oncology, are based on the 4-anilinoquinazoline scaffold. [8][9]2,4-Dichloro-6-
iodoquinazoline is an ideal starting point for synthesizing these molecules, where an aniline

derivative displaces the C4-chlorine.

Dual Inhibitors: The iodo-substituent and the C2-chlorine can be further modified to develop

dual or multi-targeted kinase inhibitors, a strategy used to overcome drug resistance. [8]*

Chemical Probes: Its ability to be functionalized at three distinct points allows for the

attachment of fluorescent tags, biotin labels, or photoaffinity groups, making it a useful

scaffold for creating chemical probes to study biological systems.

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2,4-Dichloro-6-iodoquinazoline
is not readily available, data from closely related dichloroquinazoline analogs indicates that it

should be handled as a hazardous substance. [13][14][15]

Primary Hazards:

Causes serious eye irritation (H319). [13] * Causes skin irritation (H315). [13] * May cause

respiratory irritation (H335). [14] * Harmful if swallowed (H302). [14]

Mandatory Handling Protocols
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is

suitable), a lab coat, and ANSI-approved safety glasses or goggles.

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or

vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents. Recommended storage temperature

is 2-8°C. [16]4. Spill Response: In case of a spill, avoid generating dust. Carefully sweep up

the solid material using a dustpan and place it into a sealed container for chemical waste

disposal. Decontaminate the area with a suitable solvent.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations

for hazardous chemical waste.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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